REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10](=O)[C:11]([CH2:24][O:25][CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)([C:17]1[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][CH:18]=1)[C:12](OCC)=[O:13])C>C(OCC)C>[CH2:26]([O:25][CH2:24][C:11]([C:17]1[CH:18]=[CH:19][C:20]([Br:23])=[CH:21][CH:22]=1)([CH2:10][OH:9])[CH2:12][OH:13])[C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
444 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
2-Benzyloxymethyl-2-(4-bromo-phenyl)-malonic acid diethyl ester
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)(C1=CC=C(C=C1)Br)COCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
dropwise via addition funnel
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (1.5 mL), 15% NaOH (1.5 mL), and water (3 mL)
|
Type
|
ADDITION
|
Details
|
added sequentially
|
Type
|
STIRRING
|
Details
|
The white slurry was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the aluminum salts
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a green semisolid, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (40 g silica, 30-82% ethyl acetate/heptane, 10 column volumes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)(CO)C1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 482 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 35.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |